2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide
Description
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-amino-N-(1-pyridin-3-ylethyl)hexanamide |
InChI |
InChI=1S/C13H21N3O/c1-3-4-7-12(14)13(17)16-10(2)11-6-5-8-15-9-11/h5-6,8-10,12H,3-4,7,14H2,1-2H3,(H,16,17) |
InChI Key |
XMVAHBOQEJEPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC(C)C1=CN=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Protected Amino Acid Precursors
A key step in the preparation is the synthesis of N-protected amino acid derivatives, which serve as intermediates for subsequent coupling. For example, N-protection of amino acids such as tert-leucine can be achieved using p-nitrophenyl chloroformate in dichloromethane at 0 °C, followed by reaction with the corresponding alcohol to form carbamates. The reaction mixture is then washed sequentially with 1 M HCl, water, and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the protected amino acid intermediate.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| N-protection | p-Nitrophenyl chloroformate, DCM, 0 °C to RT, 16 h | N-protected amino acid carbamate |
| Workup | Wash with 1 M HCl, water, brine; dry MgSO4; concentrate | Pure protected amino acid |
Isocyanate Synthesis and Amide Coupling
The formation of the amide bond can be efficiently carried out via in situ generation of isocyanates from N-protected α-amino acids. The procedure involves:
- Treating N-protected α-amino acid with isobutyl chloroformate and N-methylmorpholine in dry tetrahydrofuran (THF) at −20 °C to form a mixed anhydride.
- Addition of sodium azide aqueous suspension to convert the intermediate to an azide.
- Heating to 40 °C to rearrange the azide to an isocyanate.
- Subsequent reaction of the isocyanate with the amine (e.g., the pyridin-3-yl ethyl amine derivative) at room temperature for 16 hours to form the amide bond.
The reaction progress is monitored by infrared spectroscopy, observing the disappearance of the azide band (~2136 cm⁻¹) and appearance of the isocyanate band (~2239 cm⁻¹).
| Step | Reagents & Conditions | Monitoring | Outcome |
|---|---|---|---|
| Mixed anhydride formation | N-protected amino acid, isobutyl chloroformate, N-methylmorpholine, dry THF, −20 °C, 20 min | N/A | Mixed anhydride intermediate |
| Azide formation | NaN₃ suspension in H₂O, −20 °C, 30 min | IR (azide band) | Azide intermediate |
| Isocyanate formation | Stir at 40 °C under N₂, 1–2 h | IR (isocyanate band) | Isocyanate intermediate |
| Amide coupling | Add amine, RT, 16 h | N/A | Target amide product |
Direct Amide Bond Formation via Carbonyldiimidazole (CDI)
An alternative method involves activating the carboxylic acid derivative with carbonyldiimidazole (CDI) in dry dichloromethane (DCM) at room temperature, followed by reaction with the amine containing the pyridin-3-yl ethyl group. This method avoids hazardous azide intermediates and proceeds under mild conditions, typically yielding the amide in good purity after flash chromatography purification.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Activation | Carboxylic acid derivative, CDI, dry DCM, RT, overnight | Activated intermediate |
| Coupling | Add amine, RT, overnight | Amide product |
| Purification | Flash column chromatography (AcOEt/petroleum ether) | Pure amide compound |
Preparation of Amino and Pyridin-3-yl Ethyl Amine Precursors
The pyridin-3-yl ethyl amine moiety can be prepared by reduction or amination of corresponding pyridine-substituted precursors. Common methods include:
- Reductive amination of 3-pyridinecarboxaldehyde with ethylamine derivatives.
- Nucleophilic substitution reactions on pyridine rings with ethylamine nucleophiles.
These intermediates are then used in the amide coupling step described above.
Representative Experimental Data and Yields
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
The applications of 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide are primarily in scientific research, specifically in the development of Polo-like kinase 1 (Plk1) inhibitors for anticancer activity [2, 5].
Polo-like Kinase 1 (Plk1) Inhibition
- Drug Discovery : 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide is a heterocyclic scaffold that can be used to develop Plk1 inhibitors . Plk1 is a mitotic-specific target that is highly deregulated in various human cancers, making it a target for anticancer drug discovery .
- Protein-Protein Interaction Inhibitors : The C-terminal polo-box domain (PBD) of Plk1 has emerged as a target for creating new protein–protein interaction inhibitors .
- Screening Small Molecules : Small chemical libraries are screened for their ability to bind to the PBD of Plk1 . An ELISA-based Plk1 PBD inhibition assay is used to identify molecules that interact with Plk1 .
Derivatives and Analogues
- Amide Groups : Introducing amide groups into the side chain of 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide can lead to slight improvements in activity compared to the original compound .
- Metabolic Stability : Modifications such as incorporating a CF3 group can block potential cytochrome P450 (CYP)-mediated metabolism of the side chain, which may improve metabolic stability .
- Ether Side Chains : Incorporation of oxygen to give ether side chains can improve the activity of analogues relative to the original compound .
Availability
2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide is available for purchase from some suppliers, but may be discontinued by others . The hydrochloride form of the chemical is also available [4, 5].
Mechanism of Action
The mechanism of action of 2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets. The pyridine ring can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide, we compare it with structurally related hexanamide derivatives and pyridine-containing analogs.
Structural Analogs
(a) N-[2-(Phenylamino)phenyl]hexanamide (InChIKey: TUFXJSCTKUKINM-UHFFFAOYSA-N)
- Structure : A hexanamide derivative with a diphenylamine substituent.
- Properties: Limited data are available, but its extended aromatic system suggests stronger π-π stacking interactions compared to the pyridine-containing compound . No biological activity is reported in the evidence .
(b) (2S,4S,5S)-N-(3-Amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-...hexanamide (Compound 33 in Heterocycles, 2011)
- Structure : A highly functionalized hexanamide with multiple stereocenters, methoxy groups, and a nitrobenzenesulfonyl moiety.
- Synthesis : Prepared via condensation reactions involving triethylamine and 2-hydroxypyridine .
- Key Differences: Unlike 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide, this compound includes a sulfonamide group and complex ether linkages, likely enhancing solubility and target specificity.
Functional Group Comparison
| Compound | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide | Hexanamide + pyridine | Amino, pyridin-3-yl, ethylamide | Enzyme inhibition, receptor modulation |
| N-[2-(Phenylamino)phenyl]hexanamide | Hexanamide + diphenylamine | Phenylamino, amide | Material science (aromatic interactions) |
| Compound 33 (Heterocycles, 2011) | Hexanamide + sulfonamide | Sulfonamide, methoxy, hydroxy | Drug discovery (enhanced bioavailability) |
Physicochemical and Pharmacokinetic Trends
- Steric Effects : The pyridin-3-yl ethyl group introduces steric hindrance, which could limit binding to flat active sites but enhance selectivity for pockets accommodating aromatic systems.
- Synthetic Complexity : Compound 33’s multi-step synthesis involving triethylamine and 2-hydroxypyridine contrasts with the simpler structure of the target compound, suggesting differences in scalability and cost.
Research Findings and Gaps
- Evidence Limitations: No peer-reviewed studies directly addressing 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide were identified in the provided sources. Comparisons rely on structural inference and data from related compounds.
- Key Research Questions :
- How does the pyridine moiety influence binding affinity compared to phenyl or sulfonamide groups?
- What is the metabolic stability of this compound compared to analogs like Compound 33?
Biological Activity
2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a pyridine ring, and a hexanamide moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide is C_{12}H_{16}N_{2}O, with a molecular weight of approximately 235.33 g/mol. The presence of the pyridine ring is particularly noteworthy, as it enhances the compound's ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino and amide groups facilitate hydrogen bonding, crucial for drug-target interactions.
- Enzyme Interaction : Compounds with similar structures often exhibit significant interactions with enzymes, suggesting potential roles in enzyme inhibition or modulation .
- Receptor Modulation : The pyridine moiety may allow the compound to act as an inhibitor or modulator in specific biochemical pathways .
Biological Activities
Research indicates that 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide has several notable biological activities:
1. Antimicrobial Properties
Studies have investigated its potential antimicrobial effects, suggesting that it may inhibit the growth of various pathogens.
2. Anticancer Potential
Preliminary research highlights its potential as an anticancer agent. The compound's ability to interact with cancer-related targets may lead to the development of novel therapeutic strategies.
Case Studies and Research Findings
Recent investigations into the biological activity of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide have yielded promising results:
| Study | Focus | Findings |
|---|---|---|
| Enzyme Interaction | Demonstrated significant binding affinity to specific enzymes, indicating potential for drug development. | |
| Antimicrobial Activity | Showed effectiveness against certain bacterial strains, warranting further exploration in infection treatment. | |
| Anticancer Activity | Identified as a candidate for further testing in cancer therapy due to its structural properties and interaction capabilities. |
Synthesis and Derivatives
The synthesis of 2-Amino-N-[1-(pyridin-3-YL)ethyl]hexanamide typically involves methods that optimize yield and purity. Its derivatives can be explored for enhanced biological activities, making it a versatile candidate in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
